

Stereoselectivity and Chiral Inversion of Rivoglitazone Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: Rivoglitazone hydrochloride

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Abstract

Rivoglitazone, a potent thiazolidinedione (TZD) class peroxisome proliferator-activated receptor-gamma (PPAR γ) agonist, is administered as a racemic mixture of its R- and S-enantiomers. The stereochemistry of rivoglitazone plays a crucial role in its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth overview of the stereoselectivity and chiral inversion of **rivoglitazone hydrochloride**, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant pathways and workflows. The significant stereoselectivity observed in its pharmacokinetics, particularly the process of chiral inversion, underscores the importance of stereospecific analysis in the development and clinical application of this antidiabetic agent.

Introduction

Rivoglitazone is a chiral drug possessing a single stereocenter at the C5 position of the thiazolidinedione ring, leading to the existence of two enantiomers: (R)-rivoglitazone and (S)-rivoglitazone. As with many chiral drugs, these enantiomers can exhibit different pharmacological and toxicological properties due to their differential interactions with the chiral environment of the body, including enzymes and receptors. A key characteristic of rivoglitazone's pharmacokinetics is the in vivo chiral inversion, the process by which one enantiomer is converted into its antipode. This phenomenon, along with stereoselective metabolism and distribution, significantly influences the overall disposition of the drug.

Stereoselective Pharmacokinetics

Studies in preclinical animal models, particularly rats and monkeys, have demonstrated marked stereoselectivity in the pharmacokinetics of rivoglitazone. This is evident in the processes of metabolic clearance, volume of distribution, and most notably, chiral inversion clearance.

Quantitative Data Summary

The stereoselective pharmacokinetic parameters of rivoglitazone have been quantified in rats and monkeys, revealing significant interspecies differences. The data from these studies are summarized in the tables below.

Table 1: Stereoselectivity in Rivoglitazone Pharmacokinetic Parameters in Rats and Monkeys^[1]

Parameter	Species	R/S Ratio	Implication
Chiral Inversion Clearance	Rat	7.92	High stereoselectivity in the conversion between enantiomers.
Monkey	1.73	Lower stereoselectivity in chiral inversion compared to rats.	
Metabolic Clearance	Rat	5.78	The R-enantiomer is metabolized at a significantly higher rate than the S-enantiomer.
Monkey	1.31	Lower stereoselectivity in metabolism compared to rats.	
Volume of Distribution	Rat	4.04	The R-enantiomer has a larger volume of distribution.
Monkey	1.06	Minimal stereoselectivity in tissue distribution.	

Table 2: Stereoselectivity in Metabolic Clearance in In Vitro Systems[1]

System	Species	R/S Ratio	Observation
Liver Microsomes	Rat	5.78	High stereoselectivity in metabolic clearance, consistent with in vivo data.
Monkey	0.774	Low stereoselectivity observed in vitro.	

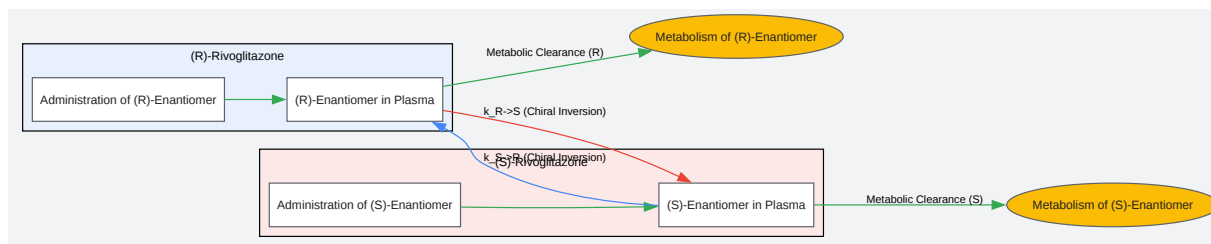
Note: R/S ratios represent the clearance or volume of distribution of the R-enantiomer divided by that of the S-enantiomer.

Chiral Inversion

Chiral inversion is a critical aspect of rivoglitazone's pharmacokinetics. In vitro incubation studies using plasma have confirmed the occurrence of this phenomenon. The stereoselectivity in the plasma unbound fraction of the drug is considered a primary determinant of the overall stereoselectivity observed in its pharmacokinetics^[1].

Logical Relationship of Chiral Inversion and Pharmacokinetics

The interplay between administration of a single enantiomer, its chiral inversion to the other enantiomer, and their respective metabolic clearances dictates the overall plasma concentration profiles of both R- and S-rivoglitazone.

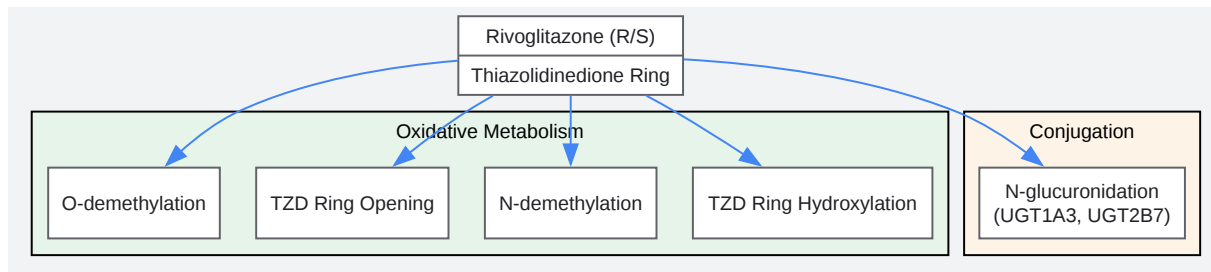


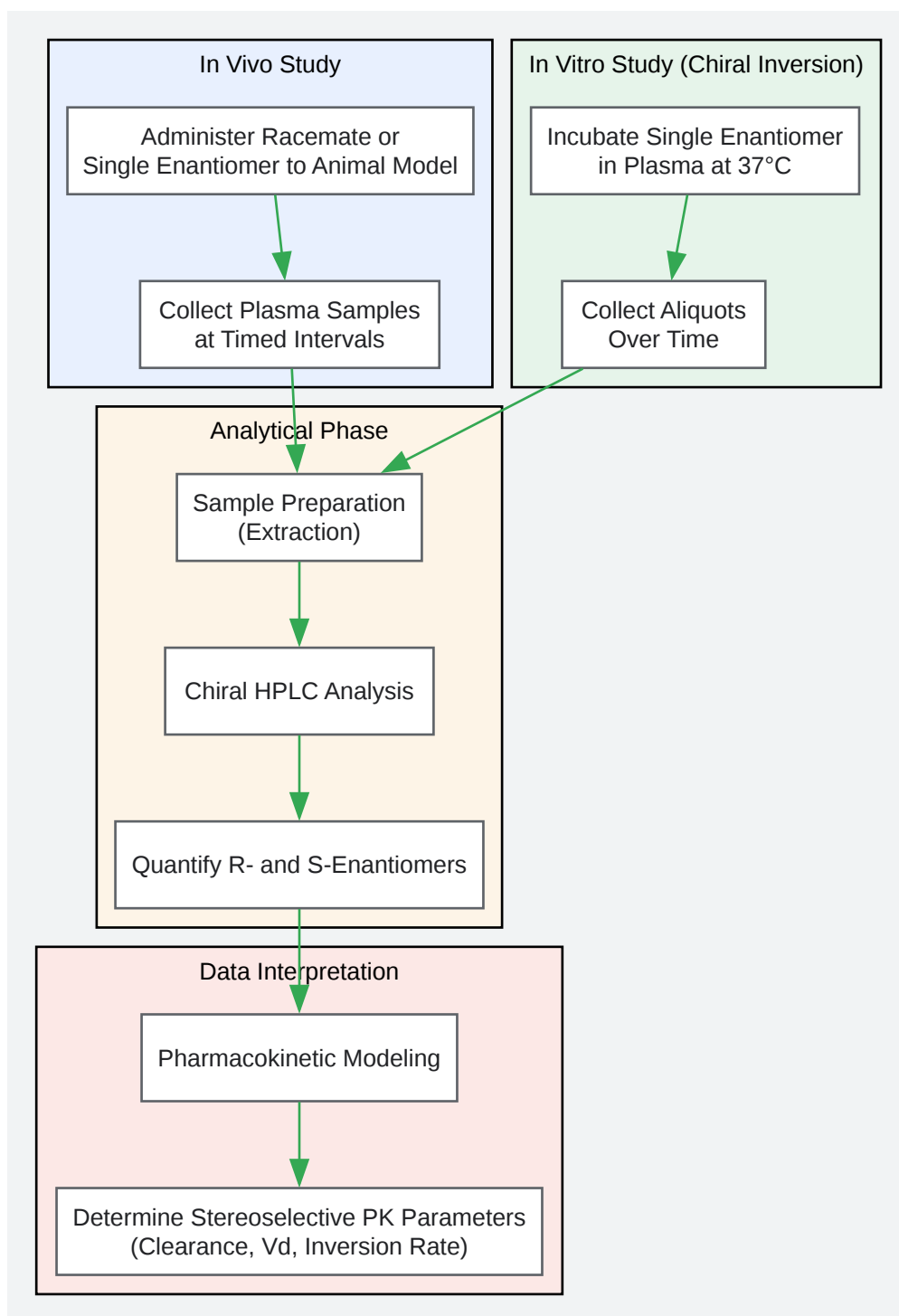
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Figure 1. Interconversion and clearance pathways of rivoglitazone enantiomers.

Metabolic Pathways

Rivoglitazone undergoes extensive metabolism through several primary pathways. These metabolic routes contribute to the overall clearance of the drug and can also exhibit stereoselectivity. The major metabolic transformations identified include oxidation and glucuronidation.





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